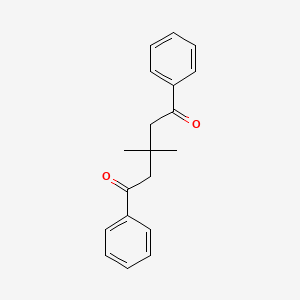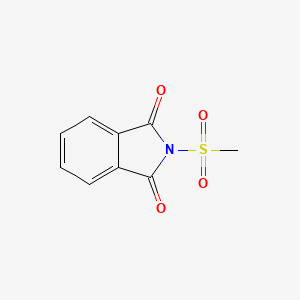
3,3-Dimethyl-1,5-diphenylpentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is an organic compound with the molecular formula C19H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione typically involves the reaction of isopropylideneacetophenone with the silyl enol ether of acetophenone in the presence of titanium tetrachloride. The reaction is carried out in dry methylene chloride under an argon atmosphere . The mixture is stirred and cooled in a dry ice-acetone bath before the addition of reagents. The reaction mixture is then poured into a sodium carbonate solution, and the resulting precipitate is filtered and purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione exerts its effects involves its interaction with various molecular targets. The diketone structure allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2,4-pentane dione: Another diketone with similar reactivity but different structural properties.
1,3,5-Triphenyl-pentane-1,5-dione: A compound with additional phenyl groups, leading to different chemical behavior.
Uniqueness
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
特性
CAS番号 |
42052-44-8 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
3,3-dimethyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C19H20O2/c1-19(2,13-17(20)15-9-5-3-6-10-15)14-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
KOPUUBMUPHKMTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)






![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)




